N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine
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Overview
Description
N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the Diels-Alder reaction, followed by hydrogenation to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-(6-methylpyrazin-2-yl)piperidin-4-yl)methanamine
- N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H21N5 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H21N5/c1-13-11-17-12-16(19-13)21-9-6-14(7-10-21)20(2)15-5-3-4-8-18-15/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
InChI Key |
OUZODUVDSUFBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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